Measurable NOS Inhibition In Vivo
Contrary to the conventional classification of D-NAME as an inactive negative control, a 4-week in vivo study in male Wistar rats demonstrated that D-NAME (40 mg/kg/day) significantly inhibits myocardial and aortic NOS activity. While L-NAME at the same dose (40 mg/kg/day) produced greater inhibition, D-NAME's effect was comparable to that of a 20 mg/kg/day dose of L-NAME, establishing its unique, low-potency NOS inhibition profile .
| Evidence Dimension | Myocardial NO Synthase Activity (decrease vs. control) |
|---|---|
| Target Compound Data | 25% decrease |
| Comparator Or Baseline | L-NAME 40 mg/kg/day: 42% decrease; L-NAME 20 mg/kg/day: 24% decrease |
| Quantified Difference | D-NAME (40 mg/kg) effect is comparable to L-NAME at half the dose (20 mg/kg). |
| Conditions | Male Wistar rats, 4-week oral administration, measured at experiment end. |
Why This Matters
This evidence proves D-NAME is not an inert compound but a low-potency NOS inhibitor, making it a critical tool for studies requiring partial, rather than complete, NOS blockade.
- [1] Babál, P., Pecháňová, O., & Bernátová, I. (2000). Long-term administration of D-NAME induces hemodynamic and structural changes in the cardiovascular system. Physiological Research, 49(1), 47-54. View Source
